molecular formula C10H19N B15239910 4-Cyclopropyl-2,6-dimethylpiperidine

4-Cyclopropyl-2,6-dimethylpiperidine

Cat. No.: B15239910
M. Wt: 153.26 g/mol
InChI Key: HOMZUYDPSFWKKU-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2,6-dimethylpiperidine is a chemical compound with the molecular formula C10H19N. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of cyclopropyl and dimethyl groups attached to the piperidine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2,6-dimethylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of cyclopropyl-substituted pyridine derivatives using palladium or rhodium catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the reduction and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2,6-dimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyclopropyl-2,6-dimethylpiperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its cyclopropyl and dimethyl groups contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-2,6-dimethylpiperidine is unique due to the combined presence of cyclopropyl and dimethyl groups, which impart distinct steric and electronic effects. These modifications enhance its chemical stability and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

4-cyclopropyl-2,6-dimethylpiperidine

InChI

InChI=1S/C10H19N/c1-7-5-10(9-3-4-9)6-8(2)11-7/h7-11H,3-6H2,1-2H3

InChI Key

HOMZUYDPSFWKKU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1)C)C2CC2

Origin of Product

United States

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